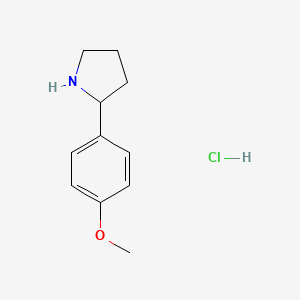

2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(4-Methoxyphenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSLTSQSAXLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, a pivotal building block in contemporary medicinal chemistry and asymmetric synthesis. This document delves into the molecule's fundamental physicochemical properties, outlines a detailed methodology for its synthesis and characterization, and explores its significant applications, particularly in the development of central nervous system (CNS) agents and as a chiral ligand in catalysis. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its conformational rigidity and stereochemical properties make it an ideal framework for designing molecules that interact with biological targets with high specificity. When substituted at the 2-position with an aryl group, as in 2-(4-Methoxyphenyl)pyrrolidine, the resulting chiral structure becomes a valuable intermediate for a diverse range of applications.

The methoxy-substituted phenyl group, in particular, often imparts favorable pharmacokinetic properties and can engage in specific electronic interactions with biological receptors. This guide focuses on the hydrochloride salt form of this compound, which enhances its stability and aqueous solubility, making it more amenable to handling and formulation in research and development settings. The primary importance of this molecule lies in its dual utility: as a precursor to novel CNS-active compounds, leveraging its structural resemblance to known dopamine reuptake inhibitors, and as a chiral ligand for orchestrating stereoselective transformations in asymmetric synthesis.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application. The key identifiers and physicochemical characteristics of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride are summarized below.

Molecular Identity and Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClNO | [PubChem CID: 3756957 (free base)] |

| Molecular Weight | 213.70 g/mol | [MySkinRecipes] |

| CAS Number | 1049740-97-7 (Racemate) | [MySkinRecipes] |

| 1227798-75-5 ((R)-enantiomer) | ||

| 1227798-73-3 ((S)-enantiomer) | [MySkinRecipes] | |

| IUPAC Name | 2-(4-methoxyphenyl)pyrrolidine hydrochloride | [PubChem CID: 3756957 (free base)] |

| Synonyms | 2-(4-Methoxyphenyl)pyrrolidinium chloride | |

| Canonical SMILES | COC1=CC=C(C=C1)C2CCCN2.Cl | [PubChem CID: 3756957 (free base)] |

Structural Representation

The molecular structure consists of a five-membered pyrrolidine ring bonded at the C2 position to a p-methoxyphenyl group. The hydrochloride salt form involves the protonation of the secondary amine in the pyrrolidine ring.

Caption: 2D structure of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Synthesis and Purification

The synthesis of 2-arylpyrrolidines can be achieved through various synthetic routes. A common and effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral imine or a related precursor, followed by cyclization. Below is a representative, field-proven protocol based on established methodologies for the asymmetric synthesis of 2-substituted pyrrolidines.[3]

Proposed Synthetic Pathway

This synthesis employs a chiral sulfinyl imine as a key intermediate to control the stereochemistry of the final product. The addition of a Grignard reagent to this intermediate, followed by an intramolecular cyclization, yields the desired 2-arylpyrrolidine.

Caption: Proposed workflow for the synthesis of 2-(4-Methoxyphenyl)pyrrolidine HCl.

Detailed Experimental Protocol

Step 1: Diastereoselective Grignard Addition

-

To a solution of the chiral γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of 4-methoxyphenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Maintain the reaction at -78 °C for 3 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Intramolecular Cyclization and Deprotection

-

Dissolve the crude product from Step 1 in methanol.

-

Add concentrated hydrochloric acid (2.0 eq) and stir the mixture at room temperature for 4-6 hours. This step facilitates both the intramolecular cyclization to form the pyrrolidine ring and the cleavage of the N-sulfinyl protecting group.

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

Step 3: Purification and Salt Formation

-

Dissolve the crude residue in a minimal amount of water and basify to a pH of ~10-11 with 2M NaOH.

-

Extract the free base, 2-(4-methoxyphenyl)pyrrolidine, with dichloromethane.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified free base.

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.3 ppm), a singlet for the methoxy protons (around δ 3.8 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton on the chiral center (C2) will appear as a multiplet, coupled to the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the methoxy group resonating at a characteristic downfield shift (around δ 158-160 ppm). The methoxy carbon will appear around δ 55 ppm. The carbons of the pyrrolidine ring will resonate in the aliphatic region, with the C2 carbon appearing at a distinct chemical shift due to its attachment to the aromatic ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the molecular ion peak for the free base [M+H]⁺ at an m/z corresponding to the mass of C₁₁H₁₅NO plus a proton (approx. 178.12). The fragmentation pattern would likely involve cleavage of the bond between the pyrrolidine ring and the phenyl group, as well as fragmentation of the pyrrolidine ring itself.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is characterized by a broad absorption band in the region of 2400-2800 cm⁻¹, which is indicative of the N-H⁺ stretch of a secondary ammonium salt. Other expected peaks include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1610 and 1510 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1250 cm⁻¹).[4]

Applications in Research and Development

The unique structural features of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride make it a valuable tool in two major areas of chemical research.

Intermediate for Central Nervous System (CNS) Agents

The structural similarity of 2-arylpyrrolidines to known psychostimulants and nootropics makes them attractive starting points for the synthesis of novel CNS agents.[3] Specifically, this scaffold is explored for its potential as a dopamine reuptake inhibitor (DRI). DRIs block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.[5] This mechanism is relevant for the treatment of conditions such as ADHD and narcolepsy.[5]

Caption: Role of derived agents in blocking dopamine reuptake.

Chiral Ligand in Asymmetric Catalysis

The chiral nature of 2-(4-Methoxyphenyl)pyrrolidine, especially in its enantiomerically pure forms, makes it an excellent precursor for the synthesis of chiral ligands and organocatalysts.[2] These catalysts are employed to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Pyrrolidine-based catalysts are particularly effective in a range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.[6]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. The following guidelines are based on data for the free base and structurally related compounds.

Hazard Identification

Based on GHS classifications for the free base, 2-(4-methoxyphenyl)pyrrolidine, the compound should be handled with care.[7]

-

Acute Toxicity, Oral: May be harmful if swallowed.[7]

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

Storage

-

Store in a tightly sealed container in a cool, dry place.[3]

-

Recommended storage temperature is between 2-8°C.[3]

-

For the (S)-enantiomer, storage that avoids light is also recommended.[2]

Conclusion

2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound of significant strategic importance in modern organic and medicinal chemistry. Its well-defined structure, coupled with its chirality, provides a versatile platform for the synthesis of complex molecules. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and an exploration of its key applications as a precursor to CNS agents and in the field of asymmetric catalysis. Adherence to the outlined characterization and safety protocols will ensure the effective and safe utilization of this valuable chemical intermediate in a research and development setting.

References

-

MySkinRecipes. (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

-

MySkinRecipes. 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

-

ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

DiVA portal. Synthesis of substituted pyrrolidines.

-

PubChemLite. 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile (C13H16N2O).

-

ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

-

PMC - NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

-

PubChem. 2-(4-Methoxyphenyl)pyrrolidine.

-

PubMed. Behavioral Properties of GBR 12909, GBR 13069 and GBR 13098: Specific Inhibitors of Dopamine Uptake.

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

-

PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents.

-

PMC. Pyridine alkaloids with activity in the central nervous system.

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

Wikipedia. Dopamine reuptake inhibitor.

-

CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Wiley-VCH. Supporting Information.

-

PubMed. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Methoxyphenyl)pyrrolidine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-methoxyphenyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of central nervous system agents and chiral catalysts.[1][2] The structural integrity of such molecules is paramount in drug development and chemical synthesis, necessitating a rigorous and multi-faceted analytical approach. This document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and presenting a self-validating workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the definitive structural confirmation by single-crystal X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical methodologies for small molecule characterization.

Introduction: The Imperative for Unambiguous Characterization

2-(4-Methoxyphenyl)pyrrolidine hydrochloride, with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol , is a significant building block in medicinal chemistry.[1] Its structural similarity to nootropics and dopamine reuptake inhibitors makes it a valuable precursor for novel therapeutic agents.[1] Furthermore, as a chiral compound, it serves as an intermediate in asymmetric synthesis.[2]

Given its application in pharmaceuticals, the absolute and unambiguous confirmation of its chemical structure is not merely an academic exercise; it is a foundational requirement for safety, efficacy, and regulatory compliance. The identity, purity, and stereochemistry of the molecule must be established with the highest degree of confidence. This guide outlines an integrated analytical strategy to achieve this, ensuring that the data from each technique corroborates the others, forming a self-validating system of evidence.

Table 1: Compound Specifications

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO | [1][2][3] |

| Molecular Weight | 213.70 g/mol | [1] |

| IUPAC Name (Free Base) | 2-(4-methoxyphenyl)pyrrolidine | [4] |

| CAS Number (HCl Salt) | 1049740-97-7 | [1] |

| Typical Storage | 2-8°C, sealed, dry | [1] |

The Integrated Analytical Workflow: A Strategy for Certainty

The elucidation of a molecular structure is a process of assembling a puzzle. Each analytical technique provides a unique set of clues, and only by combining them can a complete and validated picture emerge. The workflow presented below illustrates a logical progression from initial characterization to ultimate confirmation.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Analysis: Assembling the Molecular Framework

Spectroscopic methods provide the foundational data for determining the molecular structure. Each technique probes different aspects of the molecule, and their combined interpretation allows for a robust initial assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality of Experimental Choice: For a molecule like 2-(4-methoxyphenyl)pyrrolidine, ¹H NMR is essential to identify the distinct proton environments of the aromatic ring, the pyrrolidine ring, and the methoxy group. ¹³C NMR confirms the number of unique carbon atoms, and 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical to definitively link protons to their attached carbons and establish proton-proton coupling networks, thereby building the molecular skeleton piece by piece.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) | Rationale |

| Aromatic CH (ortho to OMe) | ~6.9 ppm (d, 2H) | ~114 ppm | Shielded by the electron-donating methoxy group. |

| Aromatic CH (meta to OMe) | ~7.2 ppm (d, 2H) | ~128 ppm | Less shielded aromatic protons. |

| Methoxy (-OCH₃) | ~3.8 ppm (s, 3H) | ~55 ppm | Typical chemical shift for an aryl methyl ether. |

| Pyrrolidine CH (at C2) | ~4.1-4.3 ppm (m, 1H) | ~60-65 ppm | Deshielded by both the adjacent nitrogen and the aromatic ring. |

| Pyrrolidine CH₂ (at C5) | ~3.1-3.3 ppm (m, 2H) | ~47 ppm | Adjacent to the nitrogen atom. |

| Pyrrolidine CH₂ (at C3, C4) | ~1.8-2.2 ppm (m, 4H) | ~25-35 ppm | Aliphatic protons of the pyrrolidine ring. |

| Amine NH₂⁺ | Broad, variable | N/A | Protonated amine, signal may be broad and exchangeable. |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and concentration.[5][6]

Protocol: ¹H and ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 2-(4-methoxyphenyl)pyrrolidine hydrochloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to establish H-H and C-H correlations, respectively.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine hydrochlorides.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is chosen to obtain a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) is employed to induce fragmentation, providing clues about the molecule's substructures. However, pyrrolidine-containing compounds can be challenging, as the basic nitrogen often sequesters the proton during fragmentation, leading to a dominant, uninformative fragment.[7]

Table 3: Predicted ESI-MS Data

| Ion | Predicted m/z (Monoisotopic) | Description |

| [M+H]⁺ (Free Base) | 178.1226 | The protonated molecular ion of the free base (C₁₁H₁₆NO⁺). The most crucial peak for formula confirmation. |

| Fragment 1 | 70.0651 | Corresponds to the protonated pyrrolidine ring fragment [C₄H₈N]⁺, a common but often uninformative fragment.[7] |

| Fragment 2 | 108.0570 | Corresponds to the methoxyphenyl fragment [C₇H₈O]⁺. |

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 178.12) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Compare the accurate mass of the molecular ion with the theoretical mass calculated for the proposed formula (C₁₁H₁₅NO). Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Causality of Experimental Choice: For 2-(4-methoxyphenyl)pyrrolidine hydrochloride, IR is used to confirm the presence of key structural features: the N-H bond of the secondary amine salt, the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds of the pyrrolidine ring.

Table 4: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~2700-3200 (broad) | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine CH₂) |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether (-O-CH₃) |

| ~1030 | C-O Stretch (symmetric) | Aryl Ether (-O-CH₃) |

| ~1180 | C-N Stretch | Aliphatic Amine |

Note: These are characteristic ranges. The spectrum of an aromatic amine can be influenced by the solvent.[8][9][10]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups based on standard correlation tables.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides compelling evidence, it does not offer an infallible, three-dimensional picture of the molecule. Single-crystal X-ray crystallography is the gold standard technique that provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry.[11][12][13]

Causality of Experimental Choice: This method is chosen when absolute proof of structure is required. It is the only technique that directly visualizes the atomic positions in space, resolving any ambiguities that may arise from spectroscopic data interpretation. For a chiral molecule destined for pharmaceutical use, confirming the absolute configuration is non-negotiable.

Caption: Workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Crystallography Workflow

-

Crystal Growth (The Critical Step): The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm).[11] This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

-

Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream of a diffractometer. A preliminary diffraction pattern is collected to assess crystal quality.

-

Data Collection: The crystal is rotated in the X-ray beam, and a complete set of diffraction data (intensities and positions of thousands of reflections) is collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to yield the final, highly accurate structure.

-

Validation and Reporting: The final structure is validated and reported in a standard format, such as a Crystallographic Information File (CIF).

Assessing Chirality and Enantiomeric Purity

Structure elucidation confirms the identity of the molecule, but for chiral compounds, it is equally important to determine the enantiomeric purity or enantiomeric excess (ee). This is typically achieved using specialized chromatographic techniques.

Causality of Experimental Choice: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for separating and quantifying enantiomers.[14] These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. This allows for the precise determination of the ratio of the (R)- and (S)-enantiomers in the sample.

Conclusion: A Self-Validating System

The structural elucidation of 2-(4-methoxyphenyl)pyrrolidine hydrochloride is a clear demonstration of the power of an integrated, multi-technique analytical approach. NMR provides the carbon-hydrogen framework, MS confirms the molecular weight and formula, and IR identifies the key functional groups. Together, they build a compelling and consistent structural hypothesis. This hypothesis is then unequivocally confirmed by X-ray crystallography, which provides the definitive 3D structure and absolute stereochemistry. Each piece of data validates the others, creating a self-validating system that ensures the identity, purity, and stereochemical integrity of this critical pharmaceutical intermediate.

References

-

MySkinRecipes. 2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Available from: [Link]

-

MySkinRecipes. (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Available from: [Link]

- Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

-

Wikipedia. Pyrrolidine. Available from: [Link]

-

PubChem. 2-(4-Methoxyphenyl)pyrrolidine. Available from: [Link]

-

DiVA portal. Synthesis of substituted pyrrolidines. Available from: [Link]

-

ScienceDirect. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Available from: [Link]

-

National Institute of Standards and Technology. Pyrrolidine - NIST WebBook. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

University of Colorado Boulder. IR: amines. Available from: [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link]

-

Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]

-

National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

ResearchGate. ESI (+)‐MS/MS spectra of the target compounds. Available from: [Link]

-

ACS Publications. Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Available from: [Link]

-

ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines. Available from: [Link]

-

RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines.... Available from: [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. Available from: [Link]

-

MassBank. n-hydroxymethyl-2-pyrrolidone. Available from: [Link]

-

The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Wiley Analytical Science. Chiral Amines in Total Synthesis: The Biocatalytic Approach. Available from: [Link]

-

YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Available from: [Link]

- Google Patents. Preparation method of Methoxyphenylhydrazine.

-

National Center for Biotechnology Information. 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. Available from: [Link]

Sources

- 1. 2-(4-Methoxyphenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 2. (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 3. 1227798-75-5 CAS MSDS ((R)-2-(4-METHOXYPHENYL)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 7. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. rigaku.com [rigaku.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of (R)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Introduction

(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds and is utilized as a ligand in asymmetric catalysis. Its structural motif is present in molecules targeting the central nervous system, including potential cognitive enhancers and dopamine reuptake inhibitors. The stereochemistry at the C2 position of the pyrrolidine ring is often critical for biological activity, making enantioselective synthesis a key challenge and a primary focus of research and development.

This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride with high enantiopurity. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-2-(4-Methoxyphenyl)pyrrolidine can be broadly categorized into two main strategies: asymmetric synthesis and classical resolution of a racemic mixture. This guide will explore the most effective methods within each category, highlighting their respective advantages and practical considerations.

I. Asymmetric Synthesis: A Direct Path to Enantiopurity

Asymmetric synthesis offers the most elegant and often most efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. We will examine three prominent asymmetric methods.

Reductive Cyclization of a γ-Chloro N-(tert-Butanesulfinyl)ketimine

This powerful method provides a short and highly efficient route to (R)-2-arylpyrrolidines with excellent enantioselectivity (>99% ee)[1][2]. The key to this approach is the use of a chiral tert-butanesulfinyl auxiliary, which directs the stereochemical outcome of the reductive cyclization.

Mechanistic Rationale:

The synthesis begins with the condensation of 4-chloro-1-(4-methoxyphenyl)butan-1-one with (R)-tert-butanesulfinamide to form the corresponding N-(tert-butanesulfinyl)ketimine. The chiral sulfinyl group effectively shields one face of the imine. Subsequent treatment with a reducing agent, such as lithium triethylborohydride (LiBEt₃H), proceeds via a diastereoselective intramolecular cyclization. The hydride is delivered to the less sterically hindered face of the imine, leading to the formation of the desired (R)-configured pyrrolidine. The final step involves the acidic removal of the sulfinyl auxiliary.

Experimental Protocol:

-

Step 1: Formation of the γ-Chloro N-(tert-Butanesulfinyl)ketimine:

-

To a solution of 4-chloro-1-(4-methoxyphenyl)butan-1-one (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)₄ (2.0 eq).

-

Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with brine.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Diastereoselective Reductive Cyclization:

-

Dissolve the purified N-(tert-butanesulfinyl)ketimine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add LiBEt₃H (1.5 eq, 1.0 M solution in THF) dropwise.

-

Stir the reaction at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

-

Step 3: Deprotection and Hydrochloride Salt Formation:

-

Dissolve the crude product from the previous step in methanol.

-

Add a solution of HCl in diethyl ether (e.g., 2 M) until the pH is acidic.

-

Stir for 1-2 hours at room temperature.

-

Concentrate the solvent in vacuo to yield the crude (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride.

-

Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure product.

-

Data Summary:

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| 1 | γ-Chloro N-(tert-Butanesulfinyl)ketimine | 85-95% | N/A |

| 2 & 3 | (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | 80-90% (over two steps) | >99% |

Workflow Diagram:

Caption: Asymmetric synthesis via reductive cyclization.

Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination

This method utilizes a chiral iridium catalyst to achieve the enantioselective synthesis of 2-arylpyrrolidines in a one-pot fashion. The process involves the deprotection of a carbamate-protected amino ketone followed by an in-situ reductive cyclization.

Mechanistic Rationale:

The starting material, a tert-butyl (4-oxo-4-arylbutyl)carbamate, is first deprotected under acidic conditions to reveal the primary amine. This amine then undergoes intramolecular condensation with the ketone to form a cyclic imine intermediate. A chiral iridium complex, typically generated in situ from an iridium precursor and a chiral ligand, catalyzes the asymmetric hydrogenation of this imine to the desired (R)-pyrrolidine. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Experimental Protocol:

-

One-Pot Synthesis:

-

In a reaction vessel, combine the tert-butyl (4-(4-methoxyphenyl)-4-oxobutyl)carbamate (1.0 eq), an iridium catalyst precursor (e.g., [Ir(cod)Cl]₂, 0.5-1 mol%), and a chiral diphosphine ligand (e.g., a derivative of ZhaoPhos, 1.1 mol%)[3].

-

Add a Lewis acid co-catalyst (e.g., Ti(OiPr)₄, 1.5 eq) and the solvent (e.g., THF).

-

Pressurize the vessel with hydrogen gas (50 atm) and stir at the appropriate temperature (e.g., 25 °C) for 24 hours.

-

After depressurization, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in a suitable solvent and treat with ethereal HCl to precipitate the hydrochloride salt.

-

Isolate and purify the product by filtration and/or recrystallization.

-

Data Summary:

| Method | Product | Typical Yield | Enantiomeric Excess (ee) |

| Ir-Catalyzed Reductive Amination | (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | 70-85% | 95-99% |

Workflow Diagram:

Caption: Ir-catalyzed asymmetric intramolecular reductive amination.

Biocatalytic Synthesis using ω-Transaminases

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. ω-Transaminases (ω-TAs) can catalyze the asymmetric amination of a ketone precursor to the corresponding amine with excellent enantioselectivity.

Mechanistic Rationale:

The synthesis starts with 4-(4-methoxyphenyl)-4-oxobutanal. An ω-transaminase, in the presence of an amine donor (e.g., isopropylamine), converts the ketone to the corresponding amine. The newly formed amine then undergoes spontaneous intramolecular cyclization with the aldehyde to form a cyclic imine, which is subsequently reduced in situ or in a separate step to yield the pyrrolidine. The stereoselectivity is determined by the choice of the (R)- or (S)-selective ω-transaminase.

Experimental Protocol:

-

Biocatalytic Amination and Cyclization:

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

To the buffer, add the substrate, 4-(4-methoxyphenyl)-4-oxobutanal (1.0 eq), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), the amine donor (e.g., isopropylamine, excess), and the selected (R)-selective ω-transaminase.

-

Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction for the formation of the intermediate amine.

-

Upon completion of the amination, add a reducing agent (e.g., NaBH₃CN) to reduce the in-situ formed cyclic imine.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Form the hydrochloride salt as previously described.

-

Data Summary:

| Method | Product | Typical Yield | Enantiomeric Excess (ee) |

| Biocatalytic Synthesis | (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | 60-75% | >99% |

Workflow Diagram:

Caption: Biocatalytic synthesis using ω-transaminase.

II. Classical Resolution: Separation of Enantiomers

Classical resolution involves the separation of a racemic mixture of 2-(4-methoxyphenyl)pyrrolidine using a chiral resolving agent. While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it is a robust and often practical approach, especially when a highly efficient crystallization can be developed.

Mechanistic Rationale:

A racemic mixture of the pyrrolidine free base is treated with a single enantiomer of a chiral acid. This results in the formation of a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically pure free amine, which is then converted to the hydrochloride salt.

Experimental Protocol:

-

Screening for a Resolving Agent:

-

A preliminary screening is essential to identify a suitable chiral resolving agent. Common choices include tartaric acid derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid[4].

-

Small-scale experiments are conducted with the racemic pyrrolidine and a selection of chiral acids in various solvents to identify conditions that lead to the formation of a crystalline salt.

-

-

Preparative Resolution:

-

Dissolve the racemic 2-(4-methoxyphenyl)pyrrolidine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Add the chosen chiral resolving agent (e.g., (R,R)-dibenzoyltartaric acid, 0.5 eq) and heat to obtain a clear solution.

-

Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts.

-

Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Analyze the enantiomeric purity of the mother liquor and the crystalline salt to determine the efficiency of the resolution.

-

The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free (R)-2-(4-methoxyphenyl)pyrrolidine, which is extracted into an organic solvent.

-

The organic layer is dried, and the solvent is evaporated. The resulting free base is then converted to the hydrochloride salt.

-

Data Summary:

| Method | Product | Theoretical Max. Yield | Enantiomeric Excess (ee) |

| Classical Resolution | (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | 50% | >98% (after recrystallization) |

Workflow Diagram:

Caption: Synthesis via classical resolution.

Characterization

The final product, (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₁H₁₆ClNO[5]

-

Molecular Weight: 213.71 g/mol

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group singlet, and the aliphatic protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary ammonium salt, C-H bonds (aromatic and aliphatic), and the C-O bond of the ether.

-

-

Chiral HPLC: The enantiomeric excess should be determined by chiral HPLC analysis.

Conclusion

The synthesis of (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride can be achieved through several effective strategies. Asymmetric synthesis, particularly via the reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine, offers a highly efficient and stereoselective route. Biocatalytic methods are emerging as powerful, green alternatives with excellent enantioselectivity. For process development and scale-up, classical resolution remains a viable and robust option, provided an efficient crystallization process can be established. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity.

References

-

Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122-3124. [Link]

-

Semantic Scholar. (n.d.). Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. Retrieved from [Link]

-

PubChem. (n.d.). (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

Xiang, L., You, C., Li, X., & Zhang, X. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters, 27(41), 6726–6731. [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. onyxipca.com [onyxipca.com]

- 5. (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 66518710 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Methoxyphenyl)pyrrolidine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional scaffold for orienting pharmacophoric groups. This guide focuses on a particularly valuable derivative, 2-(4-methoxyphenyl)pyrrolidine, a chiral building block that has enabled the discovery of potent and selective agents across diverse therapeutic areas. We will explore its fundamental chemistry, stereoselective synthesis, strategic functionalization, and its application in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive technical overview of its utility and potential.

Part 1: Foundational Chemistry and Physicochemical Properties

The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in the landscape of bioactive molecules.[5] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for optimal interaction with biological targets. Furthermore, the basic nitrogen atom can act as a hydrogen bond acceptor or a protonatable center, influencing solubility, cell permeability, and target engagement. These attributes have cemented the pyrrolidine core as a "privileged scaffold" in drug discovery.[4]

The 2-(4-Methoxyphenyl)pyrrolidine Core: A Profile

The introduction of a 4-methoxyphenyl group at the 2-position of the pyrrolidine ring imparts a unique combination of properties that medicinal chemists can exploit.

-

Chemical Structure and Properties:

-

Stereochemistry: The C2 carbon is a stereogenic center, meaning 2-(4-methoxyphenyl)pyrrolidine exists as a pair of enantiomers, (R) and (S). This chirality is paramount, as biological systems are inherently chiral. The two enantiomers of a drug candidate often exhibit profound differences in potency, selectivity, metabolism, and toxicity. Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise but a critical requirement for developing safe and effective medicines.

-

Physicochemical Profile: The 4-methoxyphenyl group significantly influences the molecule's properties. The methoxy group is a moderate electron-donating group, which can affect the reactivity of the aromatic ring. The overall scaffold has a balanced lipophilicity, with a predicted XlogP of approximately 1.8, making it a good starting point for developing orally bioavailable drugs.[8]

Synthesis Strategies

Access to enantiomerically pure 2-(4-methoxyphenyl)pyrrolidine is crucial for its application in drug discovery. Both asymmetric synthesis and resolution of racemates are viable strategies.

Protocol 1: Asymmetric Synthesis via Transaminase-Triggered Cyclization

This modern biocatalytic approach offers high enantioselectivity and avoids the use of expensive metal catalysts or chiral auxiliaries.[9] The strategy relies on the stereoselective amination of a prochiral ketone by a transaminase enzyme, followed by a spontaneous intramolecular cyclization.

Experimental Workflow:

Caption: Asymmetric synthesis via transaminase biocatalysis.

Step-by-Step Methodology:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reagent Addition: Add the starting material, 5-chloro-1-(4-methoxyphenyl)pentan-1-one (1 equivalent).

-

Cofactor and Donor: Add pyridoxal-5'-phosphate (PLP) cofactor (1-2 mol%) and the amine donor, isopropylamine (typically 5-10 equivalents).

-

Enzyme Addition: Add the selected transaminase enzyme (either (R)- or (S)-selective) to the mixture. The choice of enzyme dictates the stereochemical outcome.

-

Incubation: Stir the reaction at a controlled temperature (e.g., 30-40 °C) for 16-24 hours. Monitor the reaction progress by HPLC or LC-MS. The intermediate chiral amine cyclizes in situ.

-

Workup and Isolation: Upon completion, adjust the pH to >10 with NaOH to deprotonate the product. Extract the aqueous phase with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the enantiomerically pure product.

-

Chiral Analysis: Confirm the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.

Part 2: Reactivity and Functionalization - The Building Block Approach

The true power of 2-(4-methoxyphenyl)pyrrolidine lies in its capacity for straightforward and predictable functionalization at multiple sites.

The Pyrrolidine Nitrogen (N1): A Handle for Diversification

The secondary amine is the most common site for modification due to its nucleophilicity.[2] This allows for the rapid generation of libraries of analogues to explore structure-activity relationships (SAR).

Caption: Key functionalization pathways at the pyrrolidine nitrogen.

The Aryl Ring: A Site for Fine-Tuning

The electron-rich 4-methoxyphenyl ring can be further modified, typically through electrophilic aromatic substitution, to modulate electronic properties, add new interaction points, or block metabolic hotspots. Common modifications include nitration, halogenation, or Friedel-Crafts reactions, followed by further chemistry. Demethylation of the methoxy group to the corresponding phenol provides another handle for introducing a wide variety of substituents via ether or ester linkages.

Part 3: Applications in Medicinal Chemistry - Case Studies

The 2-(4-methoxyphenyl)pyrrolidine scaffold has been instrumental in developing drug candidates for a range of diseases.

Neurological and CNS Disorders

-

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: Several studies have reported novel pyrrolidine-based benzenesulfonamide derivatives as potent inhibitors of both acetylcholinesterase (AChE) and carbonic anhydrase (CA).[1] A compound bearing a 4-methoxyphenyl substituent was identified as a promising AChE inhibitor candidate with a Ki value of 27.21 ± 3.96 nM.[1][3] This dual-target approach is a promising strategy for the multi-faceted pathology of Alzheimer's disease.

-

Anticonvulsant Activity: The broader class of pyrrolidone and pyrrolidine derivatives has shown significant promise as anticonvulsant agents.[10] They are thought to act by modulating voltage-gated sodium or T-type calcium channels, thereby stabilizing hyperexcited neurons and suppressing seizure propagation.[10] The 2-(4-methoxyphenyl)pyrrolidine core provides an excellent starting point for designing novel antiepileptic drugs.

Cardiovascular Agents

-

Calcium Channel Blockers: A key intermediate, 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][2][11]thiazepin-3(2H)-one, was synthesized as part of a program to develop novel calcium channel antagonists.[11][12] The design strategy aimed to improve upon existing drugs like diltiazem by enhancing potency and duration of action.[11][12] This work highlights how the rigid structure of the pyrrolidine can be incorporated into more complex polycyclic systems to achieve desired therapeutic effects.

Data Summary Table

| Therapeutic Area | Biological Target | Example Application of the Scaffold | Key Insights |

| Neurology | Acetylcholinesterase (AChE) | Development of potent AChE inhibitors for Alzheimer's Disease.[1][3] | The 4-methoxyphenyl moiety contributes to potent binding (Ki = 27.21 nM).[1][3] |

| Neurology | Voltage-gated Na+/Ca²+ channels | Design of anticonvulsant agents.[10] | Pyrrolidine core acts to reduce neuronal excitability.[10] |

| Cardiology | L-type Calcium Channels | Synthesis of pyrrolopyridothiazepine-based calcium channel blockers.[11][12] | The scaffold serves as a key intermediate for complex heterocyclic systems.[11] |

| Infectious Disease | DNA Gyrase / Topoisomerase IV | Basis for novel antibacterial agents.[1][3] | Pyrrolidine derivatives show activity against various bacterial strains.[1][3] |

Part 4: Experimental Protocols and Characterization

Protocol 2: General Procedure for N-Acylation

This protocol describes a standard method for coupling an acid chloride with 2-(4-methoxyphenyl)pyrrolidine to form an amide derivative.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-(4-methoxyphenyl)pyrrolidine (1.0 eq.) and a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Acid Chloride Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final product.

Characterization:

-

¹H and ¹³C NMR: To confirm the structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl stretch (~1650 cm⁻¹).

-

Chiral HPLC/SFC: To confirm that no racemization occurred during the functionalization step.

Part 5: Future Perspectives and Conclusion

2-(4-methoxyphenyl)pyrrolidine is more than just a simple building block; it is a privileged scaffold that offers an ideal blend of stereochemical complexity, synthetic tractability, and favorable physicochemical properties. Its proven success in modulating targets ranging from CNS receptors to cardiovascular ion channels underscores its versatility.

Future applications could see this scaffold utilized as a chiral auxiliary to control stereochemistry in complex syntheses[4][13] or as a key component in emerging therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where the pyrrolidine can serve as a rigid linker or a ligand for E3 ligases. The continued exploration of new functionalization chemistries, including late-stage C-H activation[7], will further expand the accessible chemical space around this core, ensuring that 2-(4-methoxyphenyl)pyrrolidine remains a highly valuable tool in the medicinal chemist's arsenal for years to come.

References

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][11]-thiazepin-3(2H)-one. (2003). Bull. Korean Chem. Soc. Available at:

-

Poyraz, M. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]

-

Larsson, V. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

-

Iannazzo, D. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957. PubChem. Available at: [Link]

- Poyraz, M. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

-

Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol. Arkivoc. Available at: [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2023). ACS Chemical Neuroscience. Available at: [Link]

-

Farooq, S. et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)cyclopentan-1-one. Drug Design, Development and Therapy. Available at: [Link]

-

Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. (2025). ResearchGate. Available at: [Link]

-

2-(4-methoxyphenyl)pyrrolidine (C11H15NO). PubChemLite. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Available at: [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au. Available at: [Link]

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][11]-thiazepin-3(2H). National Institutes of Health. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Methoxyphenyl)pyrrolidine | CAS 74190-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(4-methoxyphenyl)pyrrolidine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one [mdpi.com]

- 12. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Asymmetric Synthesis of 2-(4-Methoxyphenyl)pyrrolidine Derivatives

Executive Summary & Strategic Importance

The 2-arylpyrrolidine scaffold is a privileged pharmacophore found extensively in bioactive alkaloids (e.g., nicotine, crispine A) and synthetic therapeutic agents targeting GPCRs and kinases. Specifically, 2-(4-methoxyphenyl)pyrrolidine serves as a critical intermediate for diverse antihistamines, antidepressants, and analgesic candidates.

Achieving high enantiomeric excess (ee) for this scaffold is challenging due to the propensity for racemization at the benzylic

-

Method A (C–H Functionalization): Enantioselective Pd-catalyzed

-arylation of -

Method B (Asymmetric Hydrogenation): Iridium-catalyzed hydrogenation of cyclic imines. Best for atom economy and large-scale manufacturing.

Retrosynthetic Analysis

To ensure high stereocontrol, we approach the target molecule from two distinct logical disconnections.

Figure 1: Retrosynthetic strategies for accessing the chiral 2-arylpyrrolidine scaffold.

Protocol A: Enantioselective Pd-Catalyzed -Arylation

Reference Standard: Campos, K. R. et al. J. Am. Chem. Soc.[1][4][5]2006 , 128, 3538.[5]

This method, developed by Merck Research Laboratories, utilizes a "deprotonation-transmetalation-coupling" sequence.[5] It is superior for generating specific enantiomers based on the choice of chiral ligand ((-)-sparteine for R-product, (+)-sparteine surrogate for S-product).

Mechanism & Workflow

-

Lithiation:

-BuLi/(-)-sparteine selectively removes the pro-S proton. -

Transmetalation: The configurationally labile Li-species is trapped with

to form a rigid, configurationally stable organozinc intermediate. -

Negishi Coupling: Pd-catalyzed coupling with 4-bromoanisole retains stereochemistry.

Figure 2: Sequential workflow for the asymmetric arylation protocol.[3][4][5]

Detailed Experimental Procedure

Reagents:

- -Boc-pyrrolidine (1.0 equiv)

-

(-)-Sparteine (1.2 equiv) (Note: If unavailable, use O'Brien's diamine surrogate).

- -BuLi (1.2 equiv, cyclohexane solution)

-

(1.0 M in

-

4-Bromoanisole (0.8 equiv)

- (5 mol%)

- (6 mol%)

Step-by-Step Protocol:

-

Lithiation: Flame-dry a 3-neck flask under Argon. Add (-)-sparteine (1.2 equiv) and anhydrous TBME (tert-butyl methyl ether). Cool to -78 °C.[1][6]

-

Deprotonation: Add

-BuLi dropwise over 20 min. Stir for 1 hour at -78 °C. Critical: Maintain temp < -70 °C to prevent racemization of the lithio-species. -

Substrate Addition: Add

-Boc-pyrrolidine dropwise. Stir for 1 hour at -78 °C. -

Transmetalation: Add

solution dropwise. Stir for 30 min at -78 °C, then allow to warm to ambient temperature (23 °C). The resulting organozinc species is stable.[4] -

Catalyst Preparation (In separate vial): Mix

and -

Coupling: Add 4-bromoanisole to the organozinc mixture, followed by the catalyst solution. Stir at room temperature for 16 hours.

-

Workup: Quench with

(10% aq). Extract with EtOAc.[7] Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 65–75% Enantiomeric Ratio (er): > 96:4

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Reference Standard: Zhou, Q.-L. et al. J. Am. Chem. Soc.2009 , 131, 1366.

This method is ideal for scale-up as it avoids cryogenic conditions and stoichiometric chiral auxiliaries. It relies on the hydrogenation of a cyclic imine precursor.

Precursor Synthesis: 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Before hydrogenation, the imine must be synthesized:

-

React 2-pyrrolidinone with 4-methoxyphenylmagnesium bromide (THF, 0 °C to RT).

-

Quench with aqueous acid (

) to effect dehydration/cyclization. -

Neutralize and extract to isolate the cyclic imine.

Hydrogenation Protocol

Reagents:

-

Cyclic Imine Precursor (1.0 mmol)

- (1.0 mol%)

-

Chiral Ligand:

-SIPHOS-PE (2.2 mol%) -

Additive:

(10 mol%) (Iodine is critical for catalyst activation). -

Solvent: THF or Dioxane.

Step-by-Step Protocol:

-

Glovebox/Schlenk Setup: In a glovebox, weigh

and the Spiro-phosphoramidite ligand into a vial. Dissolve in THF and stir for 10 min. -

Substrate Prep: Add the cyclic imine and iodine (

) to the catalyst solution. -

Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with

(3x). -

Reaction: Pressurize to 50 atm (approx. 700 psi)

. Stir at room temperature for 12–15 hours. -

Workup: Release pressure carefully. Concentrate the solvent.

-

Purification: The secondary amine product is basic. Purify via acid-base extraction or chromatography on silica (DCM/MeOH/

).

Expected Yield: 90–95% Enantiomeric Excess (ee): 90–94%

Comparative Analysis & Decision Matrix

| Feature | Method A (Pd-Arylation) | Method B (Ir-Hydrogenation) |

| Key Step | C–C Bond Formation | C=N Reduction |

| Chiral Source | Stoichiometric (Sparteine) | Catalytic (Ligand) |

| Conditions | Cryogenic (-78 °C), Air Sensitive | High Pressure |

| Scope | Best for installing diverse aryl groups on pre-made ring | Best for scaling a specific target |

| Cost | Higher (Lithium reagents, Pd) | Lower (Atom economy, catalytic) |

| Product Form | Free amine |

Analytical Characterization

To validate the integrity of your synthesis, compare against these standard metrics:

-

1H NMR (400 MHz,

): -

Chiral HPLC:

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Troubleshooting & Expert Tips

-

Sparteine Availability: Natural (-)-sparteine is occasionally in short supply. The (+)-sparteine surrogate (O'Brien's diamine) is commercially available and provides access to the opposite enantiomer in Method A.

-

Moisture Sensitivity (Method A): The intermediate 2-lithio-N-Boc-pyrrolidine is extremely sensitive. If yields are low, re-titrate your

-BuLi and ensure TBME is distilled over Na/Benzophenone. -

Iodine Additive (Method B): Do not omit iodine. It oxidizes the Ir(I) precatalyst to the active Ir(III) hydride species. Without it, conversion often stalls < 20%.

-

Racemization Check: If the

-Boc product from Method A is subjected to strong acid (e.g., neat TFA) for deprotection for prolonged periods, slight erosion of ee can occur. Use

References

-

Campos, K. R.; Klapars, A.; Waldman, J. H.; Dormer, P. G.; Chen, C.

-Arylation of -

Barker, G.; McGrath, J. L.; Klapars, A.; Stead, D.; Zhou, G.; Campos, K. R.; O'Brien, P.

-Arylation of -

Hou, G.-H.; Xie, J.-H.; Yan, P.-C.; Zhou, Q.-L. "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines." Journal of the American Chemical Society, 2009 , 131, 1366–1367. Link

-

Beak, P.; Lee, W. K. "

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." The Journal of Organic Chemistry, 1993 , 58, 1109–1117. Link

Sources

- 1. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Pd-catalyzed alpha-arylation of N-Boc-pyrrolidine: the key to an efficient and practical synthesis of a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 6. Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Protocol for the Synthesis of a Novel Fluorescent Dye Utilizing 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel fluorescent dyes is of paramount importance in various scientific disciplines, including biomedical imaging, sensing, and materials science. The photophysical properties of these dyes, such as their absorption and emission wavelengths, quantum yield, and sensitivity to the local environment, can be finely tuned by modifying their molecular structure. A common and effective strategy for creating environmentally sensitive (solvatochromic) dyes is the design of molecules with a donor-π-acceptor (D-π-A) architecture. In this framework, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

This application note details a protocol for the synthesis of a novel fluorescent dye incorporating 2-(4-methoxyphenyl)pyrrolidine hydrochloride. The secondary amine of the pyrrolidine ring, particularly with the electron-donating methoxy group on the phenyl substituent, serves as an excellent electron donor. When coupled with a suitable electron-accepting core, the resulting dye is expected to exhibit interesting photophysical properties, including solvatochromism, making it a valuable tool for various research applications.

Principle of the Method: Nucleophilic Aromatic Substitution

The proposed synthesis is based on a well-established nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic secondary amine of 2-(4-methoxyphenyl)pyrrolidine attacks an electron-deficient aromatic ring of a fluorophore core that contains a good leaving group, such as a halogen. The electron-withdrawing groups on the fluorophore core are crucial for activating the ring towards nucleophilic attack.

For this protocol, we will use 4-chloro-7-nitrobenzofurazan (NBD-Cl) as the electron-accepting fluorophore core. The nitro group and the benzofurazan ring system are strong electron-withdrawing groups, making the chlorine atom susceptible to substitution by the amine. The resulting NBD-amine adduct is a well-known class of fluorescent dyes with environment-sensitive fluorescence properties.

Application Note: High-Impact Synthesis of Pyrrolidine Scaffolds for CNS Therapeutics

Executive Summary & Strategic Rationale

The pyrrolidine ring is a "privileged scaffold" in neuropharmacology, serving as the core architecture for blockbuster CNS drugs like Levetiracetam (epilepsy), Procyclidine (Parkinsonism), and various nicotinic acetylcholine receptor (nAChR) modulators.

For CNS drug development, the pyrrolidine moiety offers three distinct advantages:

-

Vectorial Control: The sp³-rich character allows precise 3D-placement of pharmacophores, critical for high-affinity binding in complex GPCR and ion channel pockets.

-

Metabolic Stability: Unlike planar aromatic systems, the saturated ring resists oxidative metabolism (CYP450) while maintaining solubility.

-

BBB Permeability: The scaffold's compact size and ability to modulate lipophilicity (LogP) facilitate transit across the Blood-Brain Barrier (BBB).

This guide details two complementary synthetic workflows: Asymmetric [3+2] Cycloaddition for de novo scaffold construction with high stereodensity, and Pd-Catalyzed C–H Functionalization for late-stage diversification of the pyrrolidine core.

CNS-Focused Molecular Design

Before synthesis, candidates must be filtered through CNS-specific physicochemical parameters. The "Rule of 5" is insufficient for brain penetration; we utilize the stricter "CNS Multiparameter Optimization" (CNS MPO) criteria.

Table 1: Physicochemical Requirements for Pyrrolidine CNS Candidates

| Parameter | General Drug Target | CNS Specific Target | Rationale |

| LogP (Lipophilicity) | < 5.0 | 1.5 – 3.5 | High lipophilicity increases non-specific binding; low prevents BBB crossing. |

| TPSA (Polar Surface Area) | < 140 Ų | < 90 Ų | Excessive polarity hinders passive diffusion across endothelial tight junctions. |

| H-Bond Donors (HBD) | < 5 | 0 – 1 | HBDs increase desolvation energy required to enter the lipid bilayer. |

| Molecular Weight | < 500 Da | < 400 Da | Smaller molecules diffuse more rapidly (Stokes-Einstein equation). |

| pKa (Basic Center) | - | 7.5 – 9.5 | Moderate basicity allows lysosomal trapping and interaction with negatively charged phospholipid heads. |

Strategic Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold design to BBB validation.

Figure 1: Integrated workflow for the design, synthesis, and validation of CNS-active pyrrolidines.

Protocol A: Asymmetric [3+2] Cycloaddition

Application: Construction of highly substituted, chiral pyrrolidine cores (e.g., kainoid analogs). Mechanism: Ag(I)-catalyzed reaction between azomethine ylides and electron-deficient dipolarophiles.

Rationale

This method generates up to four contiguous stereocenters in a single step. Stereochemical control is paramount in CNS drugs (e.g., the S-enantiomer of Levetiracetam is 100x more active than the R-enantiomer). We utilize a Silver(I)/Chiral Phosphine complex to ensure enantioselectivity.

Materials

-

Imine Precursor: Glycine imino ester (1.0 equiv)

-

Dipolarophile: N-substituted maleimide or acrylate (1.2 equiv)

-

Catalyst: AgOAc (3 mol%)

-

Ligand: (R)-Feraphos or (S)-Binap (3.3 mol%)

-

Base: Cs₂CO₃ (10 mol%)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol

-

Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (5.0 mg, 0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous THF (2 mL). Stir at room temperature (RT) for 30 minutes to form the active chiral Lewis acid complex.

-